molecular formula C15H11ClN2O5 B5802379 methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No. B5802379
M. Wt: 334.71 g/mol
InChI Key: ZRLPZFMUBJUMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in the field of biochemistry and pharmacology. The compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in these fields.

Mechanism of Action

The mechanism of action of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the metabolism of drugs and other compounds. This inhibition can lead to changes in the biochemical and physiological effects of these compounds.
Biochemical and Physiological Effects:
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. These effects include inhibition of enzyme activity, changes in protein structure and function, and alterations in cellular signaling pathways. The compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate in lab experiments is its ability to selectively inhibit enzyme activity. This makes it a valuable tool for studying the mechanism of action of various drugs and compounds. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate. One area of research is the development of new drugs that target the same enzymes as the compound. Another area of research is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-chloro-3-nitrobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The resulting compound is then purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate has a wide range of applications in scientific research. One of the most common applications is in the field of biochemistry, where it is used as a probe to study enzyme activity. The compound is also used in pharmacology research to study the mechanism of action of various drugs.

properties

IUPAC Name

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)9-6-7-11(16)13(8-9)18(21)22/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPZFMUBJUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

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